

A Technical Guide to the Natural Occurrence of 2-Tridecanone in Wild Tomatoes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Tridecanone

Cat. No.: B165437

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanone is a naturally occurring methyl ketone found in the foliage of various plant species. It is particularly abundant in certain wild tomato species, where it functions as a potent allelochemical, providing significant defense against a wide range of herbivorous insects.[1][2] The wild tomato species *Solanum habrochaites* (formerly *Lycopersicon hirsutum* f. *glabratum*) is a notable producer of **2-tridecanone**, accumulating it in specialized glandular trichomes on its leaves and stems.[3][4] In contrast, cultivated tomato varieties (*Solanum lycopersicum*) produce only trace amounts of this compound, rendering them more susceptible to pests.[2][5] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and quantification of **2-tridecanone** in wild tomatoes, serving as a technical resource for professionals in research and drug development.

Natural Occurrence and Production in Glandular Trichomes

The primary sites of **2-tridecanone** synthesis and storage in wild tomatoes are the glandular trichomes, which are specialized hair-like structures on the plant's epidermis.[4][6] Specifically, type IV and type VI glandular trichomes are responsible for producing high levels of methyl ketones, including **2-tridecanone** and the related 2-undecanone.[1][7] These trichomes consist of glandular cells that synthesize the compounds and store them in a subcuticular cavity.[6] The

high concentration of these toxic metabolites in the trichomes forms a chemical barrier that deters or kills feeding insects.[8][9]

Quantitative Data of 2-Tridecanone

The concentration of **2-tridecanone** varies significantly between wild and cultivated tomato species. Wild accessions, particularly *S. habrochaites*, contain levels that are orders of magnitude higher than those found in commercial varieties. A summary of reported concentrations is presented below.

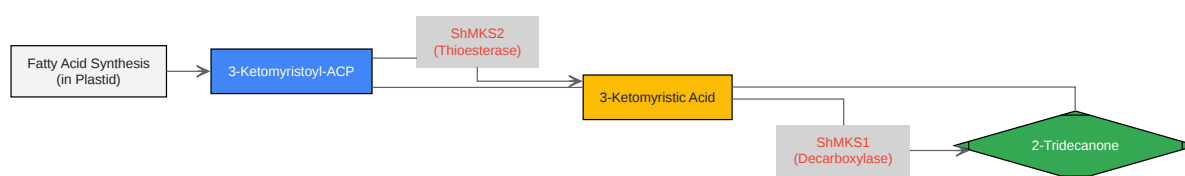
Species / Accession	Tissue / Measurement	2-Tridecanone Concentration	Reference
<i>Solanum habrochaites</i> PI134417	Leaf Surface	1,459.7 µg/g	[10]
<i>Solanum habrochaites</i> PI134417	Leaflets (% Fresh Weight)	0.15% - 0.35% (1500 - 3500 µg/g)	[11]
<i>Solanum habrochaites</i> subsp. <i>glabratum</i>	Leaf Fresh Weight (Total Methyl Ketones)	Up to 8,000 µg/g	[4]
<i>Lycopersicon hirsutum</i> f. <i>glabratum</i>	Single Type VI Gland	146 ng	[12]
<i>Lycopersicon esculentum</i> (Cultivated)	Leaflets (% Fresh Weight)	< 0.001% (< 10 µg/g)	[11]
<i>Lycopersicon esculentum</i> (Cultivated)	Comparison to Wild Type	72 times less than <i>L. hirsutum</i> f. <i>glabratum</i>	[2]
<i>Lycopersicon esculentum</i> cv. 'Moneymaker'	Middle-leaf Trichome Tip	0.33 ng	[9]
<i>Lycopersicon esculentum</i> cv. 'Moneymaker'	Main-stem Trichome Tip	1.26 ng	[9]

Biosynthesis Pathway and Genetic Basis

The biosynthesis of **2-tridecanone** in wild tomatoes is derived from the fatty acid synthesis pathway within the plastids.[5][13] The process is primarily controlled by two key enzymes, Methylketone Synthase 1 (ShMKS1) and Methylketone Synthase 2 (ShMKS2), which were identified in *S. habrochaites*. [3][4]

- **ShMKS2 Action:** The pathway begins with 3-ketoacyl-ACPs, which are intermediates in fatty acid synthesis. ShMKS2 functions as a thioesterase, hydrolyzing the thioester bond of 3-ketomyristoyl-ACP to release the free 3-ketomyristic acid. [3][5]
- **ShMKS1 Action:** The liberated 3-ketoacid is then acted upon by ShMKS1, which is a decarboxylase. ShMKS1 catalyzes the removal of the carboxyl group from 3-ketomyristic acid, resulting in the final product, **2-tridecanone**. [3][5]

Genetic studies have shown that high-level production of **2-tridecanone** is a complex, polygenic trait, with evidence suggesting the involvement of at least three recessive genes. [11] [12] The expression of both ShMKS1 and ShMKS2 is necessary for significant methyl ketone accumulation. [4]



Biosynthesis of 2-Tridecanone in Wild Tomato

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A simplified diagram of the **2-tridecanone** biosynthesis pathway.

Experimental Protocols

The extraction and quantification of **2-tridecanone** from tomato leaf tissue are critical for research and analysis. The standard workflow involves solvent extraction followed by chromatographic analysis.

Extraction of 2-Tridecanone

This protocol outlines a general method for the solvent extraction of methyl ketones from tomato foliage.

- **Sample Preparation:** Harvest fresh young leaves from the tomato plant. Record the fresh weight (typically 0.5-1.0 g). If necessary, flash-freeze the tissue in liquid nitrogen and grind to a fine powder to ensure efficient extraction.
- **Solvent Addition:** Place the tissue in a glass vial and add a suitable organic solvent. Dichloromethane is commonly used for extracting methyl ketones.[\[14\]](#)[\[15\]](#) Use a volume sufficient to fully submerge the tissue (e.g., 5-10 mL).
- **Internal Standard:** Add a known amount of an internal standard (e.g., tetradecane or another non-native methyl ketone) to the solvent to correct for variations in extraction efficiency and injection volume during analysis.
- **Extraction:** Agitate the mixture on a shaker at room temperature for a specified period (e.g., 1-2 hours) to allow the solvent to extract the surface and internal metabolites.
- **Filtration and Concentration:** Filter the extract to remove plant debris. The resulting solvent can be concentrated under a gentle stream of nitrogen gas to a smaller, known volume (e.g., 1 mL) to increase the analyte concentration.
- **Storage:** Store the final extract in a sealed GC vial at -20°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for separating and quantifying volatile compounds like **2-tridecanone**.[\[10\]](#)[\[16\]](#)

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is required. A non-polar capillary column (e.g., DB-5ms) is typically used for separation.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the extract into the heated GC inlet, which volatilizes the sample.
- **Chromatographic Separation:** The components are separated based on their boiling points and interaction with the column's stationary phase. A typical temperature program might be:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/minute.
 - Final hold: Hold at 250°C for 5 minutes.
- **Mass Spectrometry:** As compounds elute from the column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
- **Identification:** **2-Tridecanone** is identified by comparing its retention time and mass spectrum to that of a pure analytical standard.
- **Quantification:** The amount of **2-tridecanone** is calculated by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve created with known concentrations of the **2-tridecanone** standard.

General Workflow for 2-Tridecanone Analysis

Sample Preparation

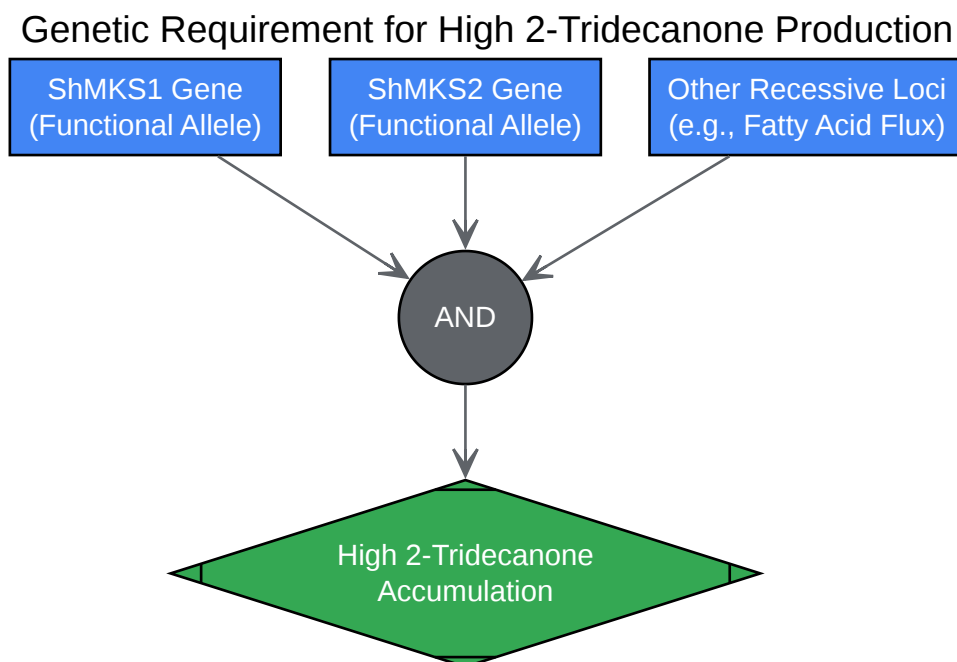
Instrumental Analysis

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A typical experimental workflow for quantifying **2-tridecanone**.

Logical Relationship for High-Level Production

The production of high levels of **2-tridecanone** is not a simple trait but depends on the presence and interaction of multiple genetic loci, highlighting a complex regulatory system.



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- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence of 2-Tridecanone in Wild Tomatoes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165437#2-tridecanone-natural-occurrence-in-wild-tomatoes]

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